molecular formula C37H56O5 B14206062 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one CAS No. 823808-11-3

1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one

Cat. No.: B14206062
CAS No.: 823808-11-3
M. Wt: 580.8 g/mol
InChI Key: AJRRCQDBOJGOEZ-UHFFFAOYSA-N
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Description

1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is a chemical compound known for its unique structural properties. It features a prop-2-en-1-one backbone with two phenyl groups substituted with 11-hydroxyundecyl chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 11-bromoundecanol to form 4-[(11-hydroxyundecyl)oxy]benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is unique due to its long hydroxyalkyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

823808-11-3

Molecular Formula

C37H56O5

Molecular Weight

580.8 g/mol

IUPAC Name

1,3-bis[4-(11-hydroxyundecoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C37H56O5/c38-29-15-11-7-3-1-5-9-13-17-31-41-35-24-19-33(20-25-35)21-28-37(40)34-22-26-36(27-23-34)42-32-18-14-10-6-2-4-8-12-16-30-39/h19-28,38-39H,1-18,29-32H2

InChI Key

AJRRCQDBOJGOEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCO)OCCCCCCCCCCCO

Origin of Product

United States

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